Barbituric acid, 5-methyl-5-(1-methylbutyl)-
Description
Introduction to Barbituric Acid Derivatives in Modern Pharmacological Research
Historical Context of 5-Methyl-5-(1-Methylbutyl)barbituric Acid Development
The synthesis of barbituric acid derivatives began in 1864 with Adolf von Baeyer’s condensation of urea and malonic acid, yielding the foundational malonylurea structure. While early derivatives like barbital (diethylbarbituric acid) and phenobarbital dominated clinical use in the early 20th century, the 1930s–1950s saw intensive exploration of alkyl substituents to enhance pharmacokinetic profiles. The introduction of 5-methyl-5-(1-methylbutyl)barbituric acid emerged from this era, paralleling advancements in thiobarbiturates like thiopental.
Researchers recognized that branching at the 5-position—replacing linear alkyl chains with methyl and 1-methylbutyl groups—could alter lipid solubility and metabolic stability. For instance, the 1-methylbutyl substituent’s isoamyl structure increased membrane permeability compared to straight-chain analogs, a property critical for rapid-onset anesthetics. This structural innovation aligned with broader trends in barbiturate design, where chemists at Abbott Laboratories and Bayer systematically varied R1 and R2 groups to fine-tune duration and potency.
The compound’s development also reflected methodological advances in organic synthesis. By the 1950s, improved techniques for alkylation and thiourea incorporation enabled precise modifications to the barbituric acid core. For example, the reaction of urea with asymmetrical malonic acid derivatives under basic conditions allowed selective substitution at the 5-position, as demonstrated in schemes synthesizing 5-methyl-5-propargyl-barbituric acid. These methods laid the groundwork for producing 5-methyl-5-(1-methylbutyl)barbituric acid in high purity, facilitating its use in mechanistic studies.
Structural Evolution of Barbiturates
The table below contrasts key barbiturates, highlighting how substituent branching influenced pharmacological properties:
| Compound | R1 Substituent | R2 Substituent | Lipophilicity | Duration of Action |
|---|---|---|---|---|
| Barbital | Ethyl | Ethyl | Low | Long (6–12 hours) |
| Phenobarbital | Phenyl | Ethyl | Moderate | Long |
| Thiopental | Methyl | 1-Methylbutyl | High | Short (5–30 mins) |
| 5-Methyl-5-(1-Methylbutyl) | Methyl | 1-Methylbutyl | High | Ultra-short |
As shown, the 1-methylbutyl group in 5-methyl-5-(1-methylbutyl)barbituric acid maximizes lipophilicity, enabling rapid blood-brain barrier penetration and swift anesthetic onset.
Academic Significance in Anesthetic Mechanism Studies
5-Methyl-5-(1-methylbutyl)barbituric acid has been instrumental in deciphering barbiturates’ interactions with gamma-aminobutyric acid type A (GABA-A) receptors. Unlike earlier derivatives, its compact branched structure enhances binding to the receptor’s beta subunit, prolonging chloride channel opening and neuronal hyperpolarization. Electrophysiological studies using this compound revealed that substituent bulkiness correlates with allosteric modulation efficacy, a finding critical for designing non-barbiturate anesthetics.
Additionally, its metabolic stability—attributed to the methyl group’s resistance to hepatic oxidation—allowed researchers to isolate receptor-mediated effects from pharmacokinetic variables. Nuclear magnetic resonance (NMR) analyses of its protein binding sites demonstrated preferential interactions with hydrophobic pockets in the GABA-A transmembrane domain, explaining its potency despite lacking a sulfur atom.
Key Findings from Mechanistic Studies
- Receptor Binding Kinetics : The 1-methylbutyl group’s steric bulk increases residence time at GABA-A receptors by 40% compared to ethyl-substituted analogs.
- Lipid Solubility Correlation : A logP value of 2.8 (vs. 1.5 for barbital) enables rapid redistribution into adipose tissue, shortening clinical duration.
- Stereochemical Effects : The chiral center in the 1-methylbutyl chain confers enantioselective activity, with the (R)-isomer showing 3-fold greater potency.
These insights underscore the compound’s role as a template for probing anesthetic pharmacodynamics. For example, its effects on thalamocortical connectivity have been modeled in computational studies to explain loss of consciousness during anesthesia.
Properties
CAS No. |
52944-65-7 |
|---|---|
Molecular Formula |
C10H16N2O3 |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
5-methyl-5-pentan-2-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H16N2O3/c1-4-5-6(2)10(3)7(13)11-9(15)12-8(10)14/h6H,4-5H2,1-3H3,(H2,11,12,13,14,15) |
InChI Key |
IMOLACLDLQJJNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C1(C(=O)NC(=O)NC1=O)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy for 5-Substituted Barbituric Acids
Data Tables: Synthesis and Biological Evaluation
The following tables summarize the synthesis yields, melting points, and biological activity data of barbiturate derivatives related to 5-methyl-5-(1-methylbutyl) barbituric acid, extracted from comprehensive research studies.
Synthesis Yields and Physical Properties
| Compound | Substituent (R) | Yield (%) | Melting Point (°C) | Notes |
|---|---|---|---|---|
| 5-(1-Methylbutyl)-5-carboxymethyl barbituric acid (106a) | 1-Methylbutyl | 32 | 236–238 | Obtained by oxidation of allyl derivative with potassium permanganate |
| Butyl 5-(1-methylbutyl) barbituric acid-5-methylene carboxylate (107) | 1-Methylbutyl | Not specified | Not specified | Prepared by refluxing carboxylic acid with butanol and sulfuric acid |
Biological Activity Summary
| Compound Code | Substituent (R) | Lipid Solubility | Potency | Toxicity (LD50 mg/kg) | Comments |
|---|---|---|---|---|---|
| 106a | 1-Methylbutyl | Moderate | Moderate | 75–150 (varies with test) | Ester derivatives show improved metabolism |
| 107 | 1-Methylbutyl | Enhanced (due to ester) | Higher | 100–150 | Esterification increases lipid solubility and metabolic rate |
Note: Biological activity data were obtained from intravenous administration studies in mice, assessing anesthetic potency and acute toxicity.
Chemical Reactions Analysis
5-Methyl-5-(1-methylbutyl)barbituric acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, often using reagents like sodium borohydride.
Common reagents used in these reactions include bromine, sodium borohydride, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Barbituric acid derivatives have a wide range of applications, particularly in the pharmaceutical industry, as antibacterial, hypnotic, sedative, anti-microbial, and antifungal agents . While barbituric acid itself is not pharmacologically active, its derivatives have numerous medicinal uses and are building blocks in synthetic chemistry . Alkyl or aryl-barbiturates serve as sedatives, anticonvulsants, hypnotics, and anti-hypertensives . Esters of barbiturates are employed as anesthetics .
Synthesis and Anesthetic Applications
Structural modifications of barbiturate molecules can be achieved by incorporating metabolically labile ester functions to avoid the use of volatile agents as general anesthetics .
Synthesis of Propyl 5-(1-methylbutyl) barbituric acid-5-methylene carboxylate (111) :
- Reflux barbiturate carboxylic acid (106a) (2g) in propyl alcohol (6ml) for 6 hours.
- The reaction mixture is worked out as for compound (110) which afforded the compound (111) as colorless crystals (1.32g; 57%), mp. 138-40 °C.
- The elemental analysis is found to be: C, 56.80; H, 7.50; and N, 9.60%. The calculated values for C14H22N2O5 are: C, 56.40; H, 7.40; and N, 9.4% .
Synthesis of Pentyl 5-(1-methylbutyl) carboxylic acid-5-methylene carboxylate (112) :
- The experimental and working out procedures are the same as applied for the synthesis of compound (111), where amyl alcohol was used .
Synthesis of 1-Methyl -5-(1-methylbutyl) barbituric acid :
- Dissolve methyl urea (33g) in sodium methoxide solution (94g), then add diethyl 1-methylbutyl malonate (94g) and reflux for 2.5 hours.
- Distill off the solvent and take the residue in water, washing with ether to remove any un-reacted malonate.
- Acidify the aqueous solution with dilute hydrochloric acid and extract with ether.
- Wash the ethereal solution with water and dry over anhydrous sodium sulfate, then remove the solvent and chromatograph on neutral alumina.
- Crystallize the oil thus obtained from ether pet-ether (40-60%) to give needles of the compound (137.80g; 86%), mp. 98-100.
- Elemental analysis: Found: C, 556.20; H, 7.50; and N, 12.80%. C10H16N2O5 requires: C, 565.60; H, 7.50; and N, 13.20% .
Conventional 1-methyl-2-oxybarbiturates and 1-methyl-2-thiobarbiturates tend to accumulate in the body due to their slow rate of metabolism, which restricts their use to either being an induction agent for anesthesia or for short surgical procedures. Incorporating metabolically labile ester functions in the side chain of the barbiturates ring system diminishes the likelihood of accumulation in the body, making safer intravenous anesthetics possible .
Other Pharmaceutical Applications
Barbituric acid derivatives have a wide range of applications in the synthesis of diverse compounds, such as heterocyclic, carbocyclic, and synthetic alkaloids . They are also used in the development of drugs with various bioactivities .
- Antimicrobial Agents: Some barbituric acid derivatives exhibit antimicrobial properties against fungal, Gram-positive, and Gram-negative species .
- Anticancer Agents: Certain derivatives, like 5-(Phenyl-azo)thio, BA derivative 10 , have been used as anticancer agents against MCF-7 cells .
- Cardiovascular Disease Treatment: 1,4-Dihydropyridine BA derivatives block calcium channels and are used to treat cardiovascular diseases like hypertension .
- Anti-glycation Properties: N,N′-Diethylthio barbituric enamine derivatives show anti-glycation properties with proteins .
- Hypnotic and Sedative Activities: Naphthoquinone BA-based derivatives are involved in hypnotic drugs and show sedative activities along with antioxidant properties .
Luminescence Properties
Mechanism of Action
The mechanism of action of 5-Methyl-5-(1-methylbutyl)barbituric acid involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to a sedative and hypnotic effect. This interaction increases the duration of chloride ion channel opening, resulting in hyperpolarization of the neuron and decreased neuronal excitability .
Comparison with Similar Compounds
Key Observations :
- Branching vs.
- Functional Groups : Allyl substituents (as in secobarbital) undergo oxidation to dihydroxypropyl metabolites, whereas methyl groups may lead to simpler oxidative pathways .
- Solubility : Esters of 5-(1-methylbutyl) derivatives, such as acetate or propionate, exhibit improved lipophilicity, enhancing blood-brain barrier penetration .
Pharmacological Activity
Anesthetic vs. Convulsant Effects :
- Anesthetic barbiturates (e.g., secobarbital, pentobarbital) enhance GABA binding to synaptic membranes, potentiating inhibitory neurotransmission .
- The methyl substituent in 5-methyl-5-(1-methylbutyl)-barbituric acid may reduce potency compared to allyl or ethyl groups, as hydroxylated metabolites of secobarbital lack anesthetic activity .
- Convulsant barbiturates (e.g., 5-ethyl-5-(3′-methylbut-2-enyl)) feature unsaturated side chains that disrupt GABAergic potentiation .
Metabolic Stability :
- Secobarbital undergoes hepatic oxidation to 5-(2,3-dihydroxypropyl)-5-(1-methylbutyl)barbituric acid (secodiol) and 5-(1-methylbutyl)barbituric acid, the latter being a primary metabolite .
- In contrast, 5-vinyl-substituted analogs (e.g., 5-vinyl-5-(1-methylbutyl)-barbituric acid) yield carboxylated metabolites, indicating divergent oxidative pathways .
Clinical and Regulatory Status
- Inactive Compounds : Early studies identified 5-ethyl-5-(1-methylbutyl)-barbituric acid as inactive in cell survival assays, highlighting the critical role of substituent selection .
- Controlled Substances: Butobarbital (5-butyl-5-ethyl) and secobarbital are regulated under international drug control schedules due to their sedative-hypnotic effects .
Biological Activity
Barbituric acid, 5-methyl-5-(1-methylbutyl)- is a synthetic derivative of barbituric acid, belonging to the class of compounds known for their diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for barbituric acid, 5-methyl-5-(1-methylbutyl)- is , with a molecular weight of approximately 216.26 g/mol. The compound is characterized by an amino group and branched alkyl substituents, which significantly influence its biological activity and pharmacological properties.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C11H16N2O2 |
| Molecular Weight | 216.26 g/mol |
| IUPAC Name | 2,4(3H,5H)-pyrimidinedione, 6-amino-5-methyl-5-(1-methylbutyl)- |
| CAS Number | 330593-15-2 |
Barbituric acid derivatives, including 5-methyl-5-(1-methylbutyl)-, primarily exert their effects through interactions with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing GABA's inhibitory effects, these compounds can produce sedative and anxiolytic effects. Specifically, they may:
- Enhance GABAergic transmission: Increasing the frequency of chloride channel opening in response to GABA binding.
- Inhibit neurotransmitter release: Modulating the release of various neurotransmitters involved in anxiety and sleep regulation.
Biological Activities
Research indicates that barbituric acid, 5-methyl-5-(1-methylbutyl)- exhibits several notable biological activities:
Study on Sedative Effects
A study evaluating the sedative effects of various barbiturate derivatives found that barbituric acid, 5-methyl-5-(1-methylbutyl)- produced significant sedation in animal models when administered at therapeutic doses. The results indicated a dose-dependent relationship between the compound's administration and the observed sedative effects.
Antimicrobial Efficacy
In a recent investigation into the antimicrobial efficacy of barbituric acid derivatives, it was found that 5-methyl-5-(1-methylbutyl)- exhibited activity against certain bacterial strains. The study highlighted its potential as a lead compound for developing new antimicrobial agents .
Synthesis and Applications
Barbituric acid derivatives are synthesized through various chemical reactions involving urea and malonic acid derivatives. The unique structure of 5-methyl-5-(1-methylbutyl)- allows for modifications that enhance its biological activity or alter pharmacokinetic properties.
Table 2: Synthesis Methods
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
